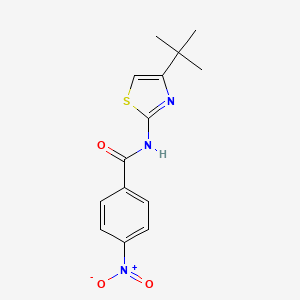

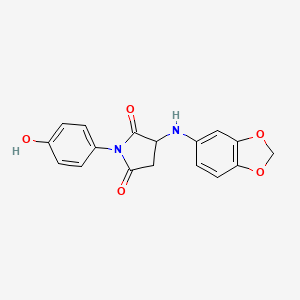

![molecular formula C17H19BrO4 B2531484 6-溴-2-甲基-5-[(3-甲基丁-2-烯-1-基)氧基]-1-苯并呋喃-3-羧酸乙酯 CAS No. 384368-37-0](/img/structure/B2531484.png)

6-溴-2-甲基-5-[(3-甲基丁-2-烯-1-基)氧基]-1-苯并呋喃-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate" is not directly described in the provided papers. However, the papers do discuss related benzofuran derivatives and their synthesis, which can offer insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate involves the oxidation of a related ethyl sulfanyl benzofuran derivative .

Synthesis Analysis

The synthesis of related benzofuran compounds typically involves multi-step reactions with careful selection of reactants and conditions. For example, the preparation of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate was achieved by oxidizing its sulfanyl precursor with 3-chloroperoxybenzoic acid . Another synthesis approach is demonstrated in the formation of diastereomeric ethyl 1-benzoyl-6-(bromomethyl)-2,2,2,4-tetraphenyl-3,7-dioxa-2λ5-phosphabicyclo[3.2.0]hept-4-ene-6-carboxylate, which was obtained from a reaction involving dibenzoylacetylene and ethyl 3-bromopyruvate in the presence of triphenylphosphine .

Molecular Structure Analysis

The molecular structures of benzofuran derivatives are often characterized by X-ray diffraction (XRD) to determine their conformations. For instance, the crystal structure of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate is stabilized by aromatic π–π interactions and possibly weak C–H⋯π interactions, along with intermolecular C–H⋯O hydrogen bonds . Similarly, the crystal structures of other benzofuran derivatives, such as ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been determined to understand their conformational details .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including recyclization and substitution. For example, ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates can react with nitrogen-containing binucleophiles to form fused bicyclic compounds, depending on the reactant ratio and the type of binucleophile used . These reactions are important for the synthesis of complex organic molecules with potential pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by their molecular structure. For instance, the presence of bromine and sulfur atoms in the molecule can affect its reactivity and interactions with other molecules. The crystal structure analysis of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate reveals the presence of non-classical hydrogen bonds and disordered ethyl groups, which can impact the compound's solubility and stability . Understanding these properties is crucial for the practical application of these compounds in chemical synthesis and drug development.

科学研究应用

新型苯并呋喃衍生物的合成、表征和生物活性

穆巴拉克等人(2007 年)的一项研究介绍了各种苯并呋喃衍生物,重点介绍了它们的合成和体外抗 HIV 活性。一种衍生物展示了在非毒性浓度下在细胞培养中抑制 HIV-1 和 HIV-2 复制的能力,展示了在抗病毒研究中的潜在应用 M. Mubarak, Kifah S. M. Salih, M. T. Ayoub, Haythem A. Saadeh, N. Al-Masoudi, 2007.

2-(苯并呋喃-2-基)-6,7-亚甲基二氧杂喹啉-3-羧酸衍生物的首次合成

高等人(2011 年)描述了一种新型亚甲基二氧基苯并呋喃-喹啉衍生物的有效合成方法。这些化合物通过一锅反应合成,表明在多种药物化学应用中具有潜力 W. Gao, J. Liu, Yun Jiang, Yang Li, 2011.

生物活性

新型 2-苯并呋喃羧酰胺-苄基吡啶盐的合成和胆碱酯酶抑制活性

阿贝迪尼法尔等人(2018 年)合成了苯并呋喃-2-羧酰胺-N-苄基吡啶卤化物衍生物作为胆碱酯酶抑制剂。其中一些化合物对丁酰胆碱酯酶和 Aβ 自聚集显示出有效的抑制作用,表明它们与阿尔茨海默病研究相关 Fahimeh Abedinifar, S. M. F. Farnia, M. Mahdavi, H. Nadri, Alireza Moradi, Jahan B. Ghasemi, T. Küçükkılınç, Loghman Firoozpour, A. Foroumadi, 2018.

芳基自由基构件在环化到唑上的合成应用

艾伦等人(2005 年)的这项研究探索了芳基自由基构件在自由基环化反应中合成复杂杂环中的应用。这些反应强调了苯并呋喃衍生物在构建药理学相关结构中的多功能性 S. M. Allin, W. Bowman, M. Elsegood, V. McKee, R. Karim, S. Rahman, 2005.

抗菌筛选

5-溴苯并呋喃基芳基脲和氨基甲酸酯的合成、表征和抗菌筛选

库马里等人(2019 年)报道了苯并呋喃芳基脲和氨基甲酸酯的抗菌特性。他们的工作为基于苯并呋喃支架开发新的抗菌剂提供了一个框架 H. M. N. Kumari, Manjunath Harihara Mathada, Mahesh K. Kumar, K. Suda, K. Basavaraja, 2019.

作用机制

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s known that compounds with similar structures can influence various biochemical pathways, including those involving conjugated dienes .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the compound’s action .

属性

IUPAC Name |

ethyl 6-bromo-2-methyl-5-(3-methylbut-2-enoxy)-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO4/c1-5-20-17(19)16-11(4)22-14-9-13(18)15(8-12(14)16)21-7-6-10(2)3/h6,8-9H,5,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXABAUWQWQUWMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC=C(C)C)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-[[2-(trifluoromethyl)pyridin-4-yl]oxymethyl]morpholine](/img/structure/B2531402.png)

![2-amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2531404.png)

![8-ethyl-3-(2-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2531406.png)

![3-[[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2531407.png)

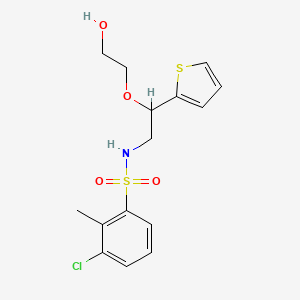

![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one](/img/structure/B2531411.png)

![4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2531414.png)

![7-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2531422.png)

![2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline](/img/structure/B2531424.png)